Nummularine F
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Overview
Description
Nummularine F is a cyclic peptide.
Scientific Research Applications
Synthesis and Structure Elucidation
- Nummularine F has been a subject of interest in synthetic chemistry, especially in the synthesis of cyclopeptide alkaloids. Research efforts have been directed towards synthesizing a linear precursor to this compound, utilizing the Ugi four-component condensation reaction (Heffner & Joullié, 1989).
- The structure of this compound, along with other cyclopeptide alkaloids like nummularine-D and -E, was established through chemical and spectroscopic methods from the root bark of Zizyphus nummularia (Tschesche et al., 1975).
Pharmacological and Biological Activities
- Research into the pharmacological properties of this compound has revealed its potential in various biological applications. For instance, nummularine H, closely related to this compound, showed effects in shortening methohexital induced sleeping time (Lee et al., 2001).
- A comprehensive review of Ziziphus nummularia, which contains this compound, highlighted the plant's rich content in bioactive molecules, including cyclopeptide alkaloids, and its varied pharmacological profile, such as antioxidant, anticancer, anti-inflammatory, and cardioprotective properties (Mesmar et al., 2022).
Potential in Treating Specific Conditions
- Cyclopeptide alkaloids from Ziziphus species, including this compound, have shown significant antiplasmodial and antimycobacterial activities. These properties could make them potential candidates for treating conditions like malaria and tuberculosis (Panseeta et al., 2011).
Agricultural and Environmental Applications
- In the context of agriculture and environmental science, studies have shown the potential use of plants like Atriplex nummularia in soil recovery and bioremediation, especially in saline and arid environments (Melo et al., 2016).
Properties
CAS No. |
58775-98-7 |
---|---|
Molecular Formula |
C23H32N4O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3S,7S,10S,13Z)-10-[(2S)-butan-2-yl]-6-[2-(dimethylamino)acetyl]-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraene-8,11-dione |
InChI |
InChI=1S/C23H32N4O4/c1-5-15(2)20-22(29)24-12-10-16-6-8-17(9-7-16)31-18-11-13-27(19(28)14-26(3)4)21(18)23(30)25-20/h6-10,12,15,18,20-21H,5,11,13-14H2,1-4H3,(H,24,29)(H,25,30)/b12-10-/t15-,18-,20-,21-/m0/s1 |
InChI Key |
JPEVGZLXTREPOA-WRFCVBCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]3CCN([C@@H]3C(=O)N1)C(=O)CN(C)C |
SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)CN(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)CN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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